L-Leucyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-threonine
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Overview
Description
L-Leucyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-threonine is a peptide compound composed of six amino acids: leucine, tyrosine, threonine, leucine, tyrosine, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Leucyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Leucyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-threonine depends on its specific biological context. Generally, peptides like this one can interact with cellular receptors, enzymes, or other proteins, leading to various biological effects. The molecular targets and pathways involved may include:
Receptor Binding: Interaction with cell surface receptors to initiate signaling cascades.
Enzyme Inhibition/Activation: Modulation of enzyme activity, affecting metabolic pathways.
Protein-Protein Interactions: Binding to other proteins to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucine
- Retatrutide
- Semaglutide
Uniqueness
L-Leucyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and therapeutic applications.
Properties
CAS No. |
172482-96-1 |
---|---|
Molecular Formula |
C38H56N6O11 |
Molecular Weight |
772.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C38H56N6O11/c1-19(2)15-27(39)33(49)40-29(17-23-7-11-25(47)12-8-23)35(51)43-31(21(5)45)37(53)42-28(16-20(3)4)34(50)41-30(18-24-9-13-26(48)14-10-24)36(52)44-32(22(6)46)38(54)55/h7-14,19-22,27-32,45-48H,15-18,39H2,1-6H3,(H,40,49)(H,41,50)(H,42,53)(H,43,51)(H,44,52)(H,54,55)/t21-,22-,27+,28+,29+,30+,31+,32+/m1/s1 |
InChI Key |
KAHDOIMVRPWEOP-PVLSYCPYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
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